molecular formula C19H21N3O5S B11014258 1-(2-methoxy-5-methylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide

1-(2-methoxy-5-methylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide

Cat. No.: B11014258
M. Wt: 403.5 g/mol
InChI Key: OPNKNXFXHYMENG-UHFFFAOYSA-N
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Description

N-[4-(AMINOSULFONYL)PHENYL]-1-(2-METHOXY-5-METHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an aminosulfonyl group, a methoxy group, and a pyrrolidinecarboxamide moiety. Its molecular formula is C23H24N4O5S, and it has a molecular weight of approximately 468.53 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(AMINOSULFONYL)PHENYL]-1-(2-METHOXY-5-METHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Aminosulfonyl Intermediate: This step involves the reaction of 4-nitrobenzenesulfonyl chloride with an amine to form the corresponding aminosulfonyl derivative.

    Coupling Reaction: The aminosulfonyl intermediate is then coupled with a methoxy-substituted phenyl derivative under suitable conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Cyclization: The coupled product undergoes cyclization to form the pyrrolidine ring, typically using a cyclizing agent like phosphorus oxychloride (POCl3).

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(AMINOSULFONYL)PHENYL]-1-(2-METHOXY-5-METHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminosulfonyl and methoxy groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaOH, acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of sulfonic acids or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N-[4-(AMINOSULFONYL)PHENYL]-1-(2-METHOXY-5-METHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving enzyme dysregulation.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(AMINOSULFONYL)PHENYL]-1-(2-METHOXY-5-METHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effect.

Comparison with Similar Compounds

Similar Compounds

  • **N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL]SULFANYL}ACETAMIDE
  • **N-[4-(AMINOSULFONYL)PHENYL]-2-{[3-(4-METHYLPHENYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]SULFANYL}ACETAMIDE

Uniqueness

N-[4-(AMINOSULFONYL)PHENYL]-1-(2-METHOXY-5-METHYLPHENYL)-5-OXO-3-PYRROLIDINECARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H21N3O5S

Molecular Weight

403.5 g/mol

IUPAC Name

1-(2-methoxy-5-methylphenyl)-5-oxo-N-(4-sulfamoylphenyl)pyrrolidine-3-carboxamide

InChI

InChI=1S/C19H21N3O5S/c1-12-3-8-17(27-2)16(9-12)22-11-13(10-18(22)23)19(24)21-14-4-6-15(7-5-14)28(20,25)26/h3-9,13H,10-11H2,1-2H3,(H,21,24)(H2,20,25,26)

InChI Key

OPNKNXFXHYMENG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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